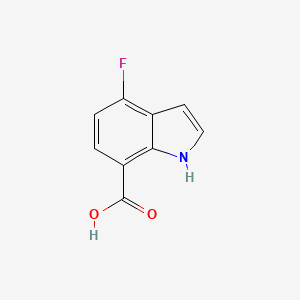

4-fluoro-1H-indole-7-carboxylic Acid

Übersicht

Beschreibung

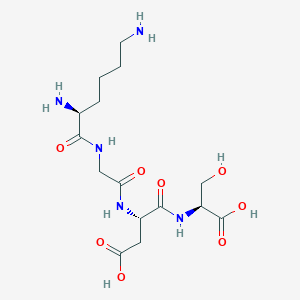

4-Fluoro-1H-indole-7-carboxylic acid is a chemical compound with the molecular formula C9H6FNO2 . It has a molecular weight of 179.15 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of indole derivatives, including 4-fluoro-1H-indole-7-carboxylic acid, has been a subject of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs, and they play a crucial role in cell biology . The synthesis of indole derivatives involves various methods, including modern versions of classical synthesis methods .Molecular Structure Analysis

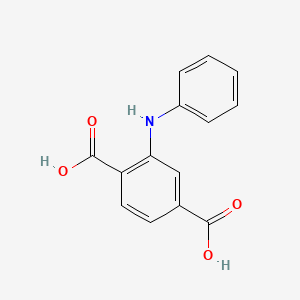

The molecular structure of 4-fluoro-1H-indole-7-carboxylic acid consists of a benzene ring fused to a pyrrole ring, with a fluorine atom attached to the 4th carbon atom and a carboxylic acid group attached to the 7th carbon atom .Chemical Reactions Analysis

Indole derivatives, including 4-fluoro-1H-indole-7-carboxylic acid, have been used as biologically active compounds for the treatment of various disorders in the human body . They show various biologically vital properties .Physical And Chemical Properties Analysis

4-Fluoro-1H-indole-7-carboxylic acid is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-fluoro-1H-indole-7-carboxylic Acid is a valuable intermediate in organic synthesis. Its fluorine atom and carboxylic acid group make it a versatile building block for constructing complex organic molecules. It can be used to synthesize various indole derivatives, which are prevalent in many natural products and pharmaceuticals .

Pharmaceutical Development

This compound plays a significant role in the development of new drugs. Due to the indole core’s prevalence in bioactive molecules, derivatives of 4-fluoro-1H-indole-7-carboxylic Acid can be designed to interact with biological targets, potentially leading to treatments for diseases such as cancer, microbial infections, and other disorders .

Agrochemical Production

In the agrochemical industry, 4-fluoro-1H-indole-7-carboxylic Acid serves as an intermediate for creating compounds that can be developed into pesticides or herbicides. Its structural properties allow for the synthesis of compounds that can interact with specific biological pathways in pests .

Dyestuff Manufacturing

The indole ring system is a key component in the synthesis of dyes. The fluorinated indole structure of 4-fluoro-1H-indole-7-carboxylic Acid can be utilized to produce dyes with unique properties, such as enhanced stability and brightness .

Material Science

Researchers in material science may explore the use of 4-fluoro-1H-indole-7-carboxylic Acid in the creation of novel materials. Its molecular structure could contribute to the development of organic semiconductors or photovoltaic materials .

Catalysis

The indole moiety is known for its role in catalysis. Derivatives of 4-fluoro-1H-indole-7-carboxylic Acid could be used as catalysts or ligands in various chemical reactions, enhancing reaction rates or selectivity .

Neurological Research

Given the importance of indole structures in neurochemistry, 4-fluoro-1H-indole-7-carboxylic Acid might be used in the synthesis of compounds that can serve as tools for studying neurological processes or as potential treatments for neurological diseases .

Environmental Science

This compound could also be used in environmental science research, particularly in the study of fluorinated organic compounds’ impact on ecosystems. Its stability and resistance to degradation make it a candidate for tracing environmental processes .

Safety and Hazards

The safety information for 4-fluoro-1H-indole-7-carboxylic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Zukünftige Richtungen

Indole derivatives, including 4-fluoro-1H-indole-7-carboxylic acid, have attracted increasing attention in recent years due to their physiological activity, which includes anticancer, antimicrobial, antiviral, anti-inflammatory activities, and more . The investigation of novel methods of synthesis has attracted the attention of the chemical community . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Wirkmechanismus

Target of Action

4-Fluoro-1H-indole-7-carboxylic Acid, like many indole derivatives, has been found to interact with a variety of targets in the body . Indole derivatives are known to bind with high affinity to multiple receptors, which makes them useful in the development of new therapeutic agents . They have been used in the treatment of various disorders, including cancer and microbial infections .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular function . For example, some indole derivatives have been found to inhibit enzymes, such as tryptophan dioxygenase , which can lead to changes in metabolic pathways.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been found to inhibit the enzyme tryptophan dioxygenase, which plays a crucial role in the metabolism of the amino acid tryptophan . This can lead to changes in the levels of tryptophan and its metabolites in the body, potentially affecting a variety of physiological processes.

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary widely depending on their chemical structure .

Result of Action

The result of the action of 4-Fluoro-1H-indole-7-carboxylic Acid can depend on the specific targets it interacts with and the biochemical pathways it affects. For example, if it inhibits an enzyme involved in a critical metabolic pathway, this could lead to changes in the levels of certain metabolites in the body, potentially resulting in therapeutic effects .

Action Environment

The action of 4-Fluoro-1H-indole-7-carboxylic Acid can be influenced by various environmental factors. For example, the pH and temperature of the body can affect the stability and efficacy of the compound . Additionally, the presence of other molecules in the body, such as proteins or lipids, can also affect the compound’s action by interacting with it or altering its distribution within the body .

Eigenschaften

IUPAC Name |

4-fluoro-1H-indole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-7-2-1-6(9(12)13)8-5(7)3-4-11-8/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLCLHCOKQFBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468859 | |

| Record name | 4-fluoro-1H-indole-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

313337-34-7 | |

| Record name | 4-fluoro-1H-indole-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6'-Methoxy-5-methyl-[2,2']bipyridinyl](/img/structure/B1339087.png)

![Tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate](/img/structure/B1339091.png)